molecular formula C8H7N3O B13663946 1-(1H-imidazo[4,5-b]pyridin-6-yl)ethanone

1-(1H-imidazo[4,5-b]pyridin-6-yl)ethanone

Cat. No.: B13663946
M. Wt: 161.16 g/mol
InChI Key: BCBXXSWWYFFAPP-UHFFFAOYSA-N
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Description

1-(1H-imidazo[4,5-b]pyridin-6-yl)ethanone is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique chemical properties. The imidazo[4,5-b]pyridine scaffold is known for its biological activity and is often explored in drug discovery and development.

Chemical Reactions Analysis

1-(1H-imidazo[4,5-b]pyridin-6-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethanone group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions for these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). .

Mechanism of Action

The mechanism of action of 1-(1H-imidazo[4,5-b]pyridin-6-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

1-(1H-imidazo[4,5-b]pyridin-6-yl)ethanone

InChI

InChI=1S/C8H7N3O/c1-5(12)6-2-7-8(9-3-6)11-4-10-7/h2-4H,1H3,(H,9,10,11)

InChI Key

BCBXXSWWYFFAPP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(N=C1)N=CN2

Origin of Product

United States

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